2-氯-8-氟喹喔啉

描述

Synthesis Analysis

Fluoroquinolones, a class of compounds that includes 2-Chloro-8-fluoroquinoxaline, are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

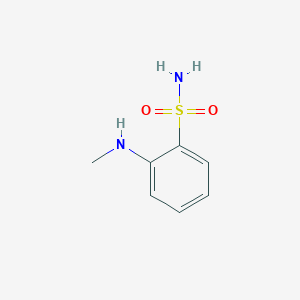

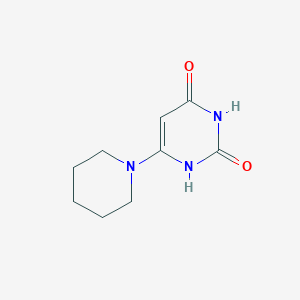

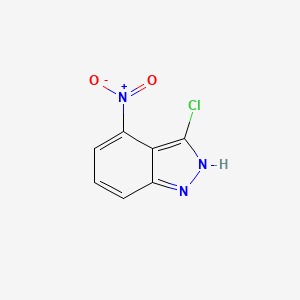

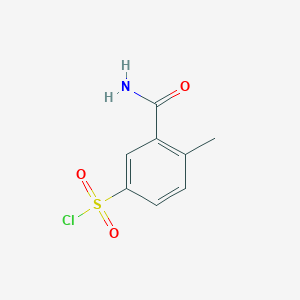

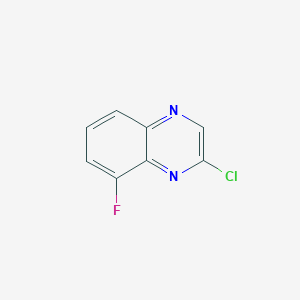

The molecular structure of 2-Chloro-8-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with a fluorine atom.

Chemical Reactions Analysis

Fluorinated quinolines, including 2-Chloro-8-fluoroquinoxaline, undergo a variety of synthetic reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

2-Chloro-8-fluoroquinoxaline is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. Further physical and chemical properties are not specified in the available sources.

科学研究应用

喹喔啉衍生物的合成

研究探索了从与 2-氯-8-氟喹喔啉相似的多官能化合物开始合成各种喹喔啉衍生物。一项研究展示了 3-氯-6-氟喹喔啉-2(1H)-酮 4-氧化物的选择性修饰,产生了 30 多种新的喹喔啉衍生物。研究了这些衍生物的潜在抗疟活性,展示了此类化合物在药物化学和药物发现工作中的相关性(Maichrowski 等,2013)。

单体合成路线的开发

另一条研究途径涉及改善对聚合物科学至关重要的 AB 苯基喹喔啉单体的合成路线。该研究重点在于为这些单体开发一种高效且经济的合成方法,表明 2-氯-8-氟喹喔啉及其衍生物在聚合物化学和材料科学领域的重要性(Baek 和 Harris,2005)。

作用机制

Target of Action

2-Chloro-8-fluoroquinoxaline is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, an enzyme critical for bacterial DNA replication . By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .

Mode of Action

Fluoroquinolones, including 2-Chloro-8-fluoroquinoxaline, inhibit bacterial DNA-gyrase by binding to the enzyme and preventing it from unwinding and replicating bacterial DNA . This action disrupts bacterial DNA replication, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloro-8-fluoroquinoxaline is bacterial DNA replication . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This disruption of the replication process leads to the death of the bacterial cells .

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of bacterial DNA-gyrase by 2-Chloro-8-fluoroquinoxaline leads to the disruption of bacterial DNA replication, resulting in the death of the bacterial cells . This makes the compound effective against a wide range of bacterial infections .

Action Environment

The efficacy and stability of 2-Chloro-8-fluoroquinoxaline, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .

安全和危害

生化分析

Biochemical Properties

2-Chloro-8-fluoroquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with bacterial DNA-gyrase, an enzyme critical for DNA replication in bacteria . By inhibiting this enzyme, 2-Chloro-8-fluoroquinoxaline disrupts bacterial DNA replication, leading to antibacterial effects. Additionally, it has been observed to form complexes with metal ions, which can further enhance its biological activity .

Cellular Effects

The effects of 2-Chloro-8-fluoroquinoxaline on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting bacterial DNA-gyrase, thereby preventing bacterial cell division and proliferation . In eukaryotic cells, 2-Chloro-8-fluoroquinoxaline has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects .

Molecular Mechanism

At the molecular level, 2-Chloro-8-fluoroquinoxaline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of bacterial DNA-gyrase, which prevents the supercoiling of bacterial DNA necessary for replication . This compound also binds to specific proteins and enzymes, altering their activity and leading to changes in cellular processes. For example, its interaction with metal ions can enhance its ability to disrupt bacterial cell membranes, further contributing to its antibacterial properties .

Metabolic Pathways

2-Chloro-8-fluoroquinoxaline is involved in several metabolic pathways, including those related to its antibacterial and anticancer activities. This compound interacts with enzymes such as bacterial DNA-gyrase and other metabolic enzymes, affecting metabolic flux and metabolite levels . Additionally, its interaction with metal ions can influence its metabolic stability and activity .

Transport and Distribution

Within cells and tissues, 2-Chloro-8-fluoroquinoxaline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its ability to form complexes with metal ions, which can enhance its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-Chloro-8-fluoroquinoxaline is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with metal ions can facilitate its localization to bacterial cell membranes, enhancing its antibacterial activity .

属性

IUPAC Name |

2-chloro-8-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFSFLIZYITHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。